molecular formula C21H26N2O9 B14765443 Thalidomide-O-PEG4-OH

Thalidomide-O-PEG4-OH

Cat. No.: B14765443
M. Wt: 450.4 g/mol
InChI Key: OLDHMNIGUOURCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-PEG4-OH is a high-purity chemical building block specifically designed for use in Proteolysis-Targeting Chimera (PROTAC) technology. This compound features a Thalidomide-based ligand that selectively binds to the E3 ubiquitin ligase cereblon (CRBN), connected to a tetraethylene glycol (PEG4) linker and a terminal hydroxyl (-OH) functional group . The primary research value of this compound lies in its role as a key intermediate for constructing bifunctional PROTAC molecules. PROTACs are a revolutionary class of therapeutics that facilitate the targeted degradation of disease-causing proteins. In this approach, the Thalidomide moiety recruits the cellular CRBN complex, while the terminal -OH group can be chemically conjugated to a ligand for a protein of interest (POI). This connection creates a ternary complex that brings the POI into proximity with the ubiquitin-proteasome system, leading to the POI's ubiquitination and subsequent proteasomal degradation . The incorporated PEG4 spacer enhances the solubility and flexibility of the resulting PROTAC, which can be critical for its biological activity and efficacy. This ligand-linker conjugate is supplied with a documented purity of >=95% (by HPLC) and has a molecular formula of C21H26N2O9 . Researchers are advised that this product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is essential to handle this compound with care, and it is recommended to store it under refrigerated conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O9

Molecular Weight

450.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C21H26N2O9/c24-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)23(20(14)27)15-4-5-17(25)22-19(15)26/h1-3,15,24H,4-13H2,(H,22,25,26)

InChI Key

OLDHMNIGUOURCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCO

Origin of Product

United States

Molecular Basis of E3 Ligase Recruitment by the Thalidomide Moiety

Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Substrate Receptor

Cereblon (CRBN) has been unequivocally identified as the direct and primary protein target for the thalidomide (B1683933) moiety. nih.govnih.govnih.gov This discovery was a pivotal moment in understanding the compound's mechanism, explaining both its potent therapeutic effects and its tragic teratogenic history. rsc.orgresearchgate.net CRBN functions as a substrate receptor within a larger E3 ubiquitin ligase complex, and its interaction with the thalidomide moiety is the initiating event for its pharmacological activity. nih.govfrontiersin.org

The identification of CRBN as the thalidomide-binding protein was a significant breakthrough, achieved through affinity-based biochemical techniques. nih.govresearchgate.net Subsequent structural and biophysical studies have characterized this interaction in detail. Crystal structures of the human CRBN-DDB1 complex bound to thalidomide and its derivatives have revealed the precise binding mode. nih.govbohrium.com

The thalidomide molecule fits into a specific binding pocket on the CRBN protein. nih.gov This binding is enantioselective, with the (S)-enantiomer exhibiting a significantly stronger binding affinity and greater biological potency compared to the (R)-enantiomer. nih.gov Key amino acid residues within CRBN are crucial for this interaction; for example, mutations in residues such as tryptophan 388 can abolish the binding of thalidomide and render the complex insensitive to the drug's effects. nih.gov

CRBN does not function in isolation but is a component of a multi-protein E3 ubiquitin ligase complex known as Cullin-RING Ligase 4 (CRL4^CRBN^). nih.govrsc.orgnih.gov This complex is a key player in the ubiquitin-proteasome pathway, which is responsible for degrading proteins to maintain cellular homeostasis. The core components of the CRL4^CRBN^ complex include:

Cullin 4 (CUL4): A scaffold protein that provides the structural backbone for the complex. nih.gov

Regulator of Cullins-1 (RBX1 or Roc1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2). nih.gov

Damage-Specific DNA Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold. nih.govnih.gov

Cereblon (CRBN): The substrate receptor that provides specificity for the proteins targeted for ubiquitination. frontiersin.orgnih.gov

Together, these proteins form a functional E3 ligase that catalyzes the transfer of ubiquitin to specific substrate proteins, marking them for destruction by the proteasome. researchgate.netmdpi.com

Table 1: Key Proteins in the CRL4^CRBN^ Pathway

Protein Function
Cereblon (CRBN) Substrate receptor; directly binds the thalidomide moiety and recognizes neosubstrates. nih.govnih.gov
DDB1 Adaptor protein; links CRBN to the CUL4A scaffold. nih.govnih.gov
CUL4A Scaffold protein; provides the structural foundation for the E3 ligase complex. nih.gov
RBX1 (Roc1) RING-box protein; recruits the E2 ubiquitin-conjugating enzyme to the complex. nih.gov
IKZF1 (Ikaros) Neosubstrate; a lymphoid transcription factor targeted for degradation in multiple myeloma. nih.govnih.gov

| IKZF3 (Aiolos) | Neosubstrate; a lymphoid transcription factor targeted for degradation in multiple myeloma. nih.govnih.gov |

Thalidomide-Induced Neo-Substrate Recruitment and Degradation

The binding of the thalidomide moiety to CRBN fundamentally alters the ligase's function. Instead of inhibiting the enzyme, the drug acts as a "molecular glue," remodeling the substrate-binding surface of CRBN. mdpi.commdpi.comresearchgate.net This change induces the recognition and binding of proteins that are not endogenous substrates of CRBN, termed "neosubstrates." nih.govmdpi.com

The interaction between thalidomide, CRBN, and a neosubstrate results in the formation of a stable ternary complex (Neosubstrate-Thalidomide-CRBN). mdpi.comcore.ac.uk This novel protein-protein interaction is entirely dependent on the presence of the thalidomide molecule, which creates a composite binding interface. mdpi.comnih.gov Different derivatives of thalidomide can alter this interface, leading to the recruitment of different sets of neosubstrates, highlighting the specificity of this ligand-dependent recognition. nih.gov

In the context of hematological malignancies like multiple myeloma, the most critical neosubstrates recruited by the thalidomide moiety are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). frontiersin.orgnih.govnih.gov These proteins are essential for the survival and proliferation of myeloma cells. nih.govjst.go.jp The recruitment is highly specific; other members of the Ikaros protein family are not targeted for degradation. nih.gov The degradation of IKZF1 and IKZF3 leads to the subsequent downregulation of key oncogenic pathways, including those driven by IRF4 and MYC, resulting in potent anti-myeloma activity. nih.govnih.govjst.go.jp

Table 2: Thalidomide Moiety and Neosubstrate Interactions

Neosubstrate Effect of Thalidomide Moiety Consequence of Degradation
IKZF1 (Ikaros) Recruitment to CRL4^CRBN^ and subsequent ubiquitination/degradation. nih.govnih.gov Downregulation of IRF4 and MYC; anti-myeloma activity. nih.govjst.go.jp
IKZF3 (Aiolos) Recruitment to CRL4^CRBN^ and subsequent ubiquitination/degradation. nih.govnih.gov Downregulation of IRF4 and MYC; anti-myeloma activity. nih.govjst.go.jp
SALL4 Recruitment and degradation. Associated with thalidomide-induced teratogenicity. researchgate.net

| CK1α | Recruitment and degradation (by lenalidomide). | Therapeutic effect in del(5q) myelodysplastic syndrome. jst.go.jpashpublications.org |

By acting as a molecular glue, the thalidomide moiety effectively hijacks the CRL4^CRBN^ E3 ligase complex. It brings the neosubstrate into close proximity with the enzymatic core of the ligase (the E2 enzyme associated with RBX1). mdpi.comcore.ac.uk This induced proximity dramatically increases the efficiency of ubiquitin transfer from the E2 enzyme to lysine (B10760008) residues on the surface of the neosubstrate. researchgate.net

The neosubstrate becomes tagged with a chain of ubiquitin molecules (polyubiquitination). This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, a cellular machine that degrades tagged proteins into small peptides. researchgate.netresearchgate.net Additionally, studies have shown that thalidomide binding can inhibit the autoubiquitination of CRBN itself, a process that would normally lead to CRBN's own degradation. nih.govnih.gov This stabilization of the CRBN receptor may further enhance its ability to act on neosubstrates.

Conformational Dynamics and Protein-Protein Interactions in Ternary Complex Formation

The formation of a stable and productive ternary complex, consisting of the E3 ligase (CRBN), the PROTAC (containing the Thalidomide-O-PEG4-OH moiety), and the target protein (neosubstrate), is a highly dynamic process influenced by a multitude of factors. The conformational flexibility of both the proteins and the linker of the PROTAC play a critical role in achieving an arrangement that is conducive to ubiquitin transfer.

Upon binding of the thalidomide moiety, the CRBN protein undergoes conformational changes. plos.orgplos.org Studies have shown that the thalidomide-binding domain of CRBN exhibits a degree of flexibility, and ligand binding can stabilize a specific conformation that is primed for neosubstrate recruitment. plos.orgplos.org The interaction is stereospecific, with the (S)-enantiomer of thalidomide generally exhibiting a stronger binding affinity to CRBN compared to the (R)-enantiomer. researchgate.net This difference in binding is attributed to a more relaxed conformation of the glutarimide ring of the (S)-enantiomer within the binding pocket. researchgate.net

The polyethylene (B3416737) glycol (PEG) linker, in this case a four-unit chain, introduces significant flexibility into the PROTAC molecule. This flexibility allows the PROTAC to adopt a wide range of conformations, which is essential for bridging the E3 ligase and the target protein. The length and composition of the linker are critical determinants of the stability and geometry of the ternary complex. A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might lead to unproductive binding modes where the ubiquitination sites on the target protein are not correctly positioned relative to the E2 conjugating enzyme associated with the E3 ligase.

Polyethylene Glycol Peg Linker in Compound Design

Design Principles of PEG Linkers in Targeted Protein Degraders

The linker in a PROTAC is not merely a passive spacer but an active component that critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. precisepeg.com Key design principles for PEG linkers in targeted protein degraders revolve around optimizing several factors:

Length and Flexibility: The length of the PEG chain is a crucial parameter that dictates the distance and orientation between the target protein and the E3 ligase. nih.govaxispharm.com An optimal length is necessary to facilitate a productive ternary complex formation, avoiding steric clashes that can occur with a linker that is too short, or a decrease in efficacy if the linker is too long. nih.govresearchgate.net Flexible linkers like PEG can allow for the necessary conformational adjustments for the two proteins to come together effectively. nih.gov

Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, a critical factor for their bioavailability. precisepeg.combiochempeg.com By increasing hydrophilicity, PEG linkers can improve the pharmacokinetic properties of the PROTAC. biochempeg.comjenkemusa.com However, an excessively long PEG chain can increase the polar surface area to a point where cell permeability is negatively affected.

Attachment Points: The points at which the PEG linker is connected to the target protein ligand and the E3 ligase ligand are critical for maintaining the binding affinity of each ligand to its respective protein. axispharm.com The exit vector of the linker from the ligands must be positioned so as not to interfere with these crucial binding interactions. researchgate.net

The rational design of PEG linkers involves a careful balance of these principles to create a PROTAC with optimal degradation efficiency and drug-like properties. nih.gov

Modulation of PROTAC Properties through PEG Linker Characteristics

The characteristics of the PEG linker directly modulate the physicochemical and biological properties of the resulting PROTAC molecule.

The length and flexibility of the PEG linker have a profound impact on the efficacy of a PROTAC. The linker's length must be sufficient to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. nih.govrsc.org

Linker Length: Studies have shown that varying the number of PEG units can dramatically affect the degradation potency of a PROTAC. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. rsc.orgnih.gov Similarly, for homo-PROTACs designed to degrade CRBN, a shorter 8-atom long PEG linker was found to be most effective. nih.gov In some cases, longer linkers have demonstrated higher efficiency in mediating target protein degradation. nih.gov However, excessively long linkers can also be detrimental. researchgate.net

Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the initial binding events of the ternary complex. nih.gov However, too much flexibility can also lead to an entropic penalty upon binding, potentially weakening the stability of the ternary complex. nih.gov Therefore, a balance between flexibility and rigidity is often sought. Some strategies involve incorporating more rigid elements, such as piperazine (B1678402) or piperidine (B6355638) moieties, into the linker to reduce conformational freedom and lock in an active conformation. nih.govrsc.org

The optimization of linker length and flexibility is a critical and empirical process in PROTAC design, often requiring the synthesis and evaluation of a library of linkers to identify the most potent degrader. nih.gov

Chemical Nature of PEG Linker Attachment Points

The functional groups at the termini of the PEG linker are crucial for its conjugation to the E3 ligase ligand and the warhead (the ligand for the protein of interest). These attachment points allow for the modular assembly of PROTACs.

A terminal hydroxyl group (-OH) on a PEG linker, as seen in Thalidomide-O-PEG4-OH, provides a versatile handle for further chemical modification. precisepeg.comtenovapharma.com The hydroxyl group itself is not typically used for direct conjugation but is often converted into other reactive functional groups. chempep.com For example, it can be activated or transformed into an amine, an azide (B81097), or a carboxylic acid to facilitate coupling with the desired ligand. biochempeg.comnih.gov This functionalization is a key step in the synthesis of the final PROTAC molecule.

Interactive Data Tables

Amine (-NH2) Derivatives

The terminal hydroxyl group of a PEG linker can be chemically modified to introduce a primary amine (-NH2), creating a versatile reactive handle for further conjugation. rapp-polymere.com This amine functional group allows for the selective and covalent attachment to molecules possessing complementary functional groups, most commonly carboxylic acids or their activated esters. rapp-polymere.com The reaction between the amine and a carboxylic acid, typically facilitated by a coupling agent, results in the formation of a stable amide bond. nih.gov

A key example of this functionalization is seen in Thalidomide-O-PEG4-amine , a synthesized E3 ligase ligand-linker conjugate. medchemexpress.com This compound incorporates the thalidomide (B1683933) moiety, which binds to the E3 ligase Cereblon (CRBN), connected to a four-unit PEG linker terminating in an amine group. medchemexpress.comrndsystems.com This design makes it a readily available building block for the synthesis of PROTACs, where the terminal amine can be conjugated to a ligand designed to bind a specific target protein. rndsystems.com The hydrochloride salt form is often used to improve the stability of the compound. medchemexpress.com

N-Hydroxysuccinimide (NHS) Ester Reactivity

N-Hydroxysuccinimide (NHS) esters are highly reactive functional groups widely used in bioconjugation to modify molecules containing primary amines. precisepeg.combroadpharm.com To create an NHS-activated PEG linker, a precursor containing a terminal carboxylic acid, such as Thalidomide-O-PEG4-Acid , is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent. nih.govbroadpharm.com This process converts the relatively unreactive carboxylic acid into a highly reactive NHS ester. nih.gov

The resulting compound, Thalidomide-O-PEG4-NHS ester , is a valuable reagent in PROTAC development. broadpharm.combpsbioscience.comtargetmol.com The NHS ester group readily reacts with primary amines (-NH2) on proteins, peptides, or other molecules to form a stable, irreversible amide bond. precisepeg.combroadpharm.com This reaction is efficient and selective, typically carried out in aqueous environments at a pH between 7 and 9. precisepeg.com The primary amines found on the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues are common targets for this type of conjugation. precisepeg.combiochempeg.com While the reaction is robust, it is important to note that the NHS ester can also undergo hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced at higher pH levels. precisepeg.com

Propargyl Functionality for Click Chemistry

Introducing a propargyl group onto a PEG linker installs a terminal alkyne (-C≡CH), a key functional group for "click chemistry". axispharm.com Click chemistry refers to a class of reactions known for being rapid, specific, and high-yielding. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a highly stable 1,2,3-triazole linkage between an alkyne and an azide. nih.gov

Compounds such as Thalidomide-PEG4-Propargyl and Thalidomide-O-amido-PEG4-propargyl are E3 ligase ligand-linker conjugates designed specifically for this purpose. medchemexpress.commedchemexpress.com They contain the thalidomide ligand attached to a PEG linker that terminates in a propargyl group. medchemexpress.commedchemexpress.com This terminal alkyne serves as a reactive handle for conjugation with a target protein ligand that has been functionalized with an azide group. medchemexpress.com This modular approach allows for the efficient assembly of PROTAC libraries. nih.gov Another related compound, Thalidomide-propargyl-O-PEG4-OH , serves as a degrader building block containing the E3 ligase ligand, a linker, and a functional group that can be conjugated to target protein ligands. tenovapharma.com Besides CuAAC, these alkyne-functionalized linkers can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cyclooctynes like DBCO or BCN. medchemexpress.com

Synthetic Methodologies and Functionalization Strategies for Thalidomide O Peg4 Oh Conjugates

General Synthetic Routes for Thalidomide-PEG Conjugates

The synthesis of thalidomide-PEG conjugates is a foundational step in the assembly of many PROTACs. These conjugates serve as the E3 ligase recruiting element, which is later attached to a warhead that targets a specific protein of interest. The general strategy involves covalently linking a thalidomide (B1683933) derivative to a PEG chain of a desired length. researchgate.netnih.gov Thalidomide-O-PEG4-OH itself is a degrader building block containing the E3 ligase ligand and a linker with a terminal functional group. tenovapharma.comtenovapharma.com

The immunomodulatory imide drugs (IMiDs) like thalidomide are among the most common CRBN recruiters used in PROTAC design. nih.gov The PEG linker's properties, such as its length and hydrophilicity, can significantly influence the efficacy and degradation potency of the final PROTAC. nih.gov Synthetic routes are designed to produce these ligand-linker conjugates, which can then be further functionalized for attachment to a target ligand. sigmaaldrich.com The resulting thalidomide-PEG construct hijacks the CRBN E3 ligase, a key component of the ubiquitin-proteasome system, to induce ubiquitination and subsequent degradation of the target protein. medchemexpress.commedchemexpress.com

Chemical Reactions for Conjugation of this compound Derivatives to Target Ligands

Once a thalidomide-PEG linker with a reactive handle is synthesized, it can be conjugated to a ligand for a target protein. The choice of chemical reaction depends on the functional groups present on both the linker and the target ligand.

Amide bond formation is a robust and widely used method for conjugating thalidomide-PEG linkers to target ligands. This approach typically involves a derivative of this compound, such as Thalidomide-O-PEG4-Acid. broadpharm.com This carboxylic acid derivative can be coupled with an amine-containing moiety on the target ligand using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU. broadpharm.comnih.gov

Alternatively, a more reactive linker derivative, Thalidomide-O-PEG4-NHS ester, can be employed. medchemexpress.combroadpharm.combioscience.co.uk The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines on a target ligand to form a stable amide bond, often without the need for additional coupling agents. nih.govbroadpharm.combpsbioscience.com This makes the NHS ester derivative a convenient tool for the final step in PROTAC assembly.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. medchemexpress.com To utilize this reaction, derivatives of thalidomide-PEG are prepared with either a terminal azide (B81097) or alkyne group.

For example, Thalidomide-O-PEG4-azide is a click chemistry reagent that contains a terminal azide group. medchemexpress.comcreative-biolabs.com This molecule can undergo a CuAAC reaction with a target ligand that has been functionalized with an alkyne group. medchemexpress.commedchemexpress.com Conversely, a linker such as Thalidomide-O-amido-PEG4-propargyl, which contains a terminal alkyne, can be reacted with an azide-functionalized target ligand. medchemexpress.com The high specificity and yield of click chemistry make it an attractive strategy for synthesizing PROTACs, as it minimizes side reactions and simplifies purification. medchemexpress.com

Diversification of Linker Chemistry and Functional Groups

The modular nature of PROTACs allows for extensive diversification of the linker component, which is crucial for optimizing the degradation efficiency of the final molecule. nih.govunito.it

The terminal functional group, or "handle," on the Thalidomide-O-PEG4 linker is a critical feature that dictates the type of conjugation chemistry that can be used. unito.it A variety of these functionalized linkers are available, providing chemists with significant flexibility. sigmaaldrich.com The base compound, this compound, has a terminal hydroxyl group. tenovapharma.comtenovapharma.com This can be modified to create a range of other derivatives:

Thalidomide-O-PEG4-Acid (-COOH): Used for standard amidation reactions with amine-containing ligands. broadpharm.com

Thalidomide-O-PEG4-NHS ester: A pre-activated linker for direct and efficient reaction with amines. medchemexpress.combroadpharm.combioscience.co.uk

Thalidomide-O-PEG4-amine (-NH2): Allows for coupling with carboxylic acid-functionalized target ligands. medchemexpress.com

Thalidomide-O-PEG4-azide (-N3): A key component for CuAAC click chemistry reactions. medchemexpress.com

Thalidomide-O-amido-PEG4-propargyl (-alkyne): The complementary partner for azide-functionalized molecules in click chemistry. medchemexpress.com

Thalidomide-O-PEG4-C2-Cl (-Cl): A chloro-derivative that can serve as a reactive handle for nucleophilic substitution. tenovapharma.com

This array of functional handles allows for the strategic selection of conjugation methods based on the available functional groups on the target protein ligand.

The availability of diverse, pre-functionalized ligand-linker conjugates facilitates modular synthesis platforms for rapid PROTAC development. sigmaaldrich.comunito.it This "building block" approach allows researchers to quickly assemble libraries of PROTACs with varying linker lengths, compositions, and attachment points. researchgate.netunito.it

One advanced modular strategy is the use of solid-phase synthesis. rsc.org In this method, a thalidomide-PEG linker is preloaded onto a solid support resin. The target protein ligand can then be synthesized or attached directly on the solid phase, simplifying the purification process. nih.govrsc.org This platform approach, combined with a toolkit of diverse ligand-linker conjugates, streamlines the discovery of effective PROTACs by enabling the parallel synthesis and screening of numerous candidates. sigmaaldrich.comunito.it This modularity is essential for exploring the structure-activity relationships (SAR) that govern the formation of a stable ternary complex and subsequent protein degradation.

Applications in Proteolysis Targeting Chimera Protac Development

Thalidomide-O-PEG4-OH as a Core Component in PROTAC Architecture

PROTACs are heterobifunctional molecules, meaning they consist of two distinct ligands connected by a linker. nih.gov One ligand binds to a target protein of interest (the protein to be degraded), while the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. springernature.compromega.com

This compound serves as a foundational "degrader building block" in this architecture. nih.govselvita.com It comprises three key features:

The Thalidomide (B1683933) Moiety: This part of the molecule is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. oup.com By incorporating this moiety, a PROTAC can effectively hijack the CRL4-CRBN complex, one of the most commonly used E3 ligases in PROTAC development. researchgate.net

The PEG4 Linker: A four-unit polyethylene (B3416737) glycol (PEG) chain acts as the linker. The linker's role is critical; it connects the thalidomide part to the target-protein-binding ligand. The length and composition of the linker, in this case, a flexible PEG chain, are crucial for the successful formation of a stable ternary complex between the target protein and the E3 ligase. catapult.org.uk

The Hydroxyl (-OH) Group: This terminal functional group provides a reactive site for chemical conjugation. nih.govselvita.com Medicinal chemists can readily attach a ligand for a specific protein of interest to this hydroxyl group, completing the synthesis of the full PROTAC molecule.

Derivatives of this compound, such as Thalidomide-O-PEG4-NHS ester and Thalidomide-O-PEG4-Acid, are also widely used. These functionalized linkers react with different groups (amines for NHS esters, amines in the presence of activators for acids) to facilitate the conjugation process. proteomics.combroadpharm.com

Strategy for Target Protein Knockdown via Degrader Building Blocks

The overarching strategy for achieving target protein knockdown with building blocks like this compound is to transform a molecule that binds to a target protein into one that destroys it. kcasbio.com This offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for a more sustained and profound biological effect due to the catalytic nature of PROTACs. bio-techne.com

The process begins with a known ligand that binds to a protein implicated in a disease. This "warhead" is then chemically coupled to the this compound building block. The resulting PROTAC is a new chemical entity designed not just to bind, but to induce degradation. Once inside the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the target protein into close proximity with the CRBN E3 ligase, initiating the ubiquitination and subsequent degradation cascade. springernature.com This event-driven mechanism means a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov

In Vitro and Cellular Research Applications

The use of this compound and the resulting PROTACs is underpinned by a suite of sophisticated research applications designed to analyze their activity and efficacy.

Understanding the formation of the ternary complex (E3 ligase-PROTAC-target protein) is crucial for optimizing PROTAC design. springernature.com Several innovative analytical methods have been developed to study these induced protein-protein interactions in living cells:

Proximity-Dependent Biotinylation: One advanced method involves fusing an engineered biotin (B1667282) ligase, such as AirID, to the E3 ligase CRBN. nih.govnih.gov In the presence of a functional PROTAC, the target protein is brought close enough to the AirID-CRBN fusion to be "tagged" with biotin. These biotinylated proteins can then be isolated and identified using mass spectrometry, providing direct evidence of the PROTAC-dependent interaction. nih.gov

NanoBRET™ Ternary Complex Assays: Bioluminescence Resonance Energy Transfer (BRET) is a powerful proximity-based assay. In the NanoBRET format, the target protein might be fused to a NanoLuc® luciferase and the E3 ligase (CRBN or VHL) to a fluorescent HaloTag®. selvita.compromega.com When a PROTAC brings these two components together, energy is transferred from the luciferase to the fluorescent tag, generating a detectable signal that is proportional to the amount of ternary complex formed. nih.govselvita.compromega.com This allows for real-time, kinetic measurement of complex formation and stability within live cells. nih.govbmglabtech.com

Co-immunoprecipitation (Co-IP): This classic technique can be used to confirm ternary complex formation under physiological conditions. An antibody against the target protein is used to pull it out of cell lysates. If the PROTAC has successfully formed a ternary complex, the E3 ligase (CRBN) will be pulled down along with it, which can be detected by Western blot. nih.gov

Confirming that the target protein is actually degraded is the ultimate measure of a PROTAC's success. A variety of assays are employed to quantify this degradation:

Western Blotting: This is the most traditional method for assessing protein levels. Cell lysates are run on a gel to separate proteins by size, which are then transferred to a membrane and probed with an antibody specific to the target protein. A decrease in the band intensity corresponding to the target protein after PROTAC treatment indicates degradation. nih.gov

Automated Capillary-Based Immunoassays (Simple Western™): These systems automate the entire Western blot process, offering higher throughput and more reproducible and quantitative results. catapult.org.ukbio-techne.combio-techne.com This allows for the efficient determination of key parameters like the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein). bio-techne.combio-techne.com

Mass Spectrometry (MS)-Based Proteomics: Quantitative proteomics offers a global, unbiased view of protein changes. By comparing the entire proteome of cells treated with a PROTAC to untreated cells, researchers can confirm the specific degradation of the intended target and simultaneously identify any off-target proteins that are also degraded. nih.govproteomics.com

Flow Cytometry: This technique can rapidly quantify protein levels on a single-cell basis. kcasbio.com Cells are stained with a fluorescently-labeled antibody against the target protein (either on the surface or intracellularly), and the fluorescence intensity of thousands of individual cells is measured. A decrease in the median fluorescence intensity indicates protein degradation. kcasbio.comnih.govacs.org

Luminescence-Based Reporter Assays: The target protein can be tagged with a luminescent reporter like NanoLuc® luciferase. The level of the target protein can then be monitored in real-time in living cells by measuring the light output. A decrease in luminescence corresponds to the degradation of the fusion protein. catapult.org.uk

Advancements in PROTAC Design and Efficacy Enhancement

The field of PROTAC development is dynamic, with ongoing efforts to improve the design and enhance the efficacy of these molecules.

A key challenge in PROTAC development is ensuring selectivity. Ideally, a PROTAC should only degrade its intended target without affecting other proteins. Research has shown that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs), can alter the substrate specificity of CRBN, inducing the degradation of "neo-substrates"—proteins that CRBN does not normally target. nih.gov Well-known neo-substrates of thalidomide derivatives include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

This phenomenon presents both an opportunity and a challenge. While it opens new therapeutic avenues, it also highlights the need for careful design to avoid unwanted degradation of off-target neo-substrates. nih.gov Current research focuses on developing novel CRBN ligands and optimizing PROTAC architecture to enhance selectivity for the desired target protein while minimizing engagement with endogenous neo-substrates. For example, studies have explored different thalidomide analogs and linker compositions to create PROTACs that potently degrade their target without degrading known neo-substrates like GSPT1 or IKZF1.

Optimizing Degradation Efficacy and Drug Characteristics

The degradation efficacy of a PROTAC is highly dependent on the length and flexibility of its linker, which dictates the ability to form a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov PEG-based linkers, such as the one in this compound, offer controlled flexibility. researchgate.net The length of the PEG chain is a key parameter that must be optimized for each specific target. For instance, studies with homo-PROTACs have shown that a short 8-atom PEG linker was optimal for degrading CRBN, while PROTACs targeting TANK-binding kinase 1 (TBK1) required linkers longer than 12 atoms to show activity. nih.gov Similarly, altering the PEG linker length can shift the degradation selectivity of a PROTAC between two related proteins, such as CRABP-I and CRABP-II. nih.gov

Beyond efficacy, the linker's composition is crucial for tuning the physicochemical properties of the PROTAC molecule. PROTACs are often large molecules that fall outside the typical parameters for good oral bioavailability and cell permeability (Lipinski's "rule of five"). semanticscholar.org The hydrophilic nature of the PEG chain in this compound significantly improves the water solubility and bioavailability of the resulting PROTAC, making it more compatible with physiological environments. precisepeg.comresearchgate.net This enhanced solubility is pivotal for achieving consistent preclinical results. semanticscholar.org Furthermore, the flexible PEG linker can improve cell permeability by partially shielding the more polar, amide-containing parts of the molecule, an effect also seen with macrocyclic structures. semanticscholar.org The introduction of oxygen atoms into the linker, as in a PEG chain, has been shown to enhance cell permeability and lead to the successful degradation of nuclear targets like SMARCA2, SMARCA4, and PBRM1. nih.gov

CharacteristicImpact of PEG LinkerReference
SolubilityIncreases aqueous solubility and bioavailability due to hydrophilicity. precisepeg.comresearchgate.netsemanticscholar.org
PermeabilityCan enhance cell permeability by shielding polar groups and providing conformational flexibility. nih.govsemanticscholar.org
Degradation EfficacyLinker length and flexibility are critical for optimal ternary complex formation and subsequent degradation. nih.govresearchgate.net
SelectivityVarying the PEG linker length can modulate the degradation selectivity between different target proteins. nih.gov
PharmacokineticsImproved solubility and stability can lead to a better pharmacokinetic profile. precisepeg.comresearchgate.net

Explorations in New Therapeutic Areas

Protein Degradation in Cancer Research

The use of thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide, represents a cornerstone in the treatment of hematological malignancies like multiple myeloma. dntb.gov.uanih.gov Their therapeutic effect is derived from their function as "molecular glue" degraders; they bind to the CRBN E3 ligase, altering its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not typically targeted by CRBN. researchgate.netresearchgate.netnih.gov Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of these drugs. nih.govresearchgate.net

The development of PROTACs using building blocks like this compound builds directly on this clinically validated mechanism. researchgate.net By linking the thalidomide moiety to a warhead that binds a different protein of interest, researchers can hijack the CRBN E3 ligase to degrade a much wider array of disease-causing proteins. dntb.gov.uacellgs.com This strategy is particularly promising for oncology, as it allows for the targeting of proteins that have historically been considered "undruggable," such as transcription factors and scaffolding proteins that lack a defined active site for traditional inhibitors to bind. dntb.gov.uanih.gov The targeted protein degradation approach offers a novel therapeutic modality to eliminate proteins central to cancer biology, with several PROTACs, such as those targeting the androgen and estrogen receptors, already progressing through clinical trials for prostate and breast cancer, respectively. dntb.gov.uanih.gov

Potential in Neurodegenerative and Autoimmune Disorders

The therapeutic potential of the thalidomide scaffold extends beyond oncology into diseases characterized by chronic inflammation and immune dysregulation. Thalidomide and its analogues, collectively known as immunomodulatory imide drugs (IMiDs), possess significant anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov A key mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, by enhancing the degradation of its mRNA. nih.govnih.gov Overproduction of TNF-α is implicated in the pathology of numerous neurodegenerative and autoimmune conditions. nih.govnih.gov

Preclinical studies have highlighted the potential of IMiDs in neurological disorders. Their ability to cross the blood-brain barrier and their high bioavailability give them an advantage over many other anti-inflammatory agents. nih.gov Research has explored their use in models of neuroinflammation, suggesting they could slow disease progression or alleviate symptoms in conditions like Alzheimer's disease. nih.govmdpi.com

In the realm of autoimmune disorders, thalidomide has been used to treat inflammatory skin conditions like cutaneous lupus erythematosus and has been studied for its effects in other immune-mediated diseases. researchgate.netnih.govmdpi.com Recent studies have also shown its efficacy in preventing relapse in IgG4-related disease, a fibroinflammatory condition. nih.govresearchgate.net While thalidomide itself acts broadly, the development of PROTACs using this compound as a linker provides a pathway to create highly specific therapies. By designing PROTACs that target specific proteins involved in the inflammatory or degenerative cascades of these diseases, it may be possible to harness the potent E3 ligase-recruiting ability of the thalidomide core while achieving a more targeted intervention, potentially separating therapeutic efficacy from the broader, and sometimes adverse, effects of the parent drug. researchgate.netmdpi.com

Advanced Research Directions and Methodological Considerations

Investigating Ternary Complex Formation and Stability

The efficacy of a PROTAC is fundamentally dependent on its ability to induce and stabilize a ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. scienceopen.com The formation of this complex is a critical step that precedes the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Computational methods such as molecular docking and virtual screening are increasingly employed to predict and analyze the formation of these ternary complexes. scienceopen.com These techniques can simulate the interactions between the PROTAC, the target protein, and the E3 ligase, providing valuable insights into the stability and conformation of the resulting complex. scienceopen.com For instance, the crystal structure of the Brd4BD2-MZ1-VHL ternary complex has served as a template for such computational analyses. acs.org Understanding the kinetics and thermodynamics of ternary complex formation is crucial for the rational design of more potent and selective PROTACs. acs.org

Role of Linker in Protein Degradation Efficiency

The linker component of a PROTAC, such as the PEG4 chain in Thalidomide-O-PEG4-OH, plays a much more significant role than simply connecting the two active ligands. nih.gov The length, rigidity, and chemical composition of the linker can profoundly influence the efficiency and selectivity of protein degradation. nih.gov The linker's properties dictate the relative orientation of the target protein and the E3 ligase within the ternary complex, which in turn affects the efficiency of ubiquitin transfer. scienceopen.com

Studies have shown that varying the linker can significantly impact a PROTAC's degradation activity. mdpi.com For example, the design of a PROTAC targeting the bromodomain and extra-terminal (BET) proteins involved attaching a thalidomide-based CRBN ligand to a BET inhibitor with an 8-carbon chain linker, which resulted in high selectivity for the BD1 domain of BRD4. scienceopen.com This highlights the importance of linker optimization in achieving desired degradation profiles.

Development of Advanced Analytical Techniques for PROTAC Mechanism Elucidation

Multimodal tandem mass spectrometry (MS) strategies are being developed to provide detailed structural information about PROTACs and their interactions. nih.gov These techniques can identify the fragmentation patterns of PROTACs, revealing information about their chemical bonds and aiding in their structural elucidation. nih.gov

Cell-Free Protein Synthesis Systems and Proximity-Dependent Biotinylation

Cell-free protein synthesis systems offer a powerful platform for studying protein functions and interactions in a controlled environment, free from the complexities of a living cell. capes.gov.br These systems can be used to produce the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system, allowing for detailed in vitro investigation of PROTAC-mediated degradation.

Proximity-dependent biotinylation techniques, such as BioID and APEX, have emerged as powerful tools for identifying protein-protein interactions within their native cellular context. nih.govnih.gov These methods involve fusing a biotin (B1667282) ligase or a peroxidase to a protein of interest (the "bait"). nih.gov When activated, the enzyme biotinylates nearby proteins, which can then be identified by mass spectrometry. nih.govfrontiersin.org This approach can be used to map the proteins that come into close proximity with the PROTAC, the target protein, or the E3 ligase during the formation of the ternary complex. nih.gov

Ubiquitination Site Identification

Identifying the specific lysine (B10760008) residues on a target protein that are ubiquitinated is crucial for understanding the degradation process. ebi.ac.uk Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a key technique used to pinpoint these ubiquitination sites. This information provides valuable insights into the geometry of the ternary complex and the mechanism of ubiquitin transfer. ebi.ac.uk For example, a study identified K87 as the key ubiquitinated lysine on BCL-XL when treated with the PROTAC DT2216. ebi.ac.uk

Future Prospects in PROTAC-Based Drug Discovery

The field of PROTAC-based drug discovery is rapidly advancing, with ongoing efforts to expand the range of "undruggable" targets and improve the drug-like properties of these molecules. researchgate.netmarinbio.com

Future research will likely focus on several key areas:

Expanding the E3 Ligase Toolbox: While many current PROTACs utilize CRBN or VHL, there are over 600 E3 ligases in the human proteome. nih.gov Identifying and validating new E3 ligases for PROTAC development will expand the possibilities for targeted protein degradation. marinbio.com

Targeting Challenging Proteins: Efforts are underway to develop PROTACs that can target proteins that have historically been difficult to drug, such as transcription factors and membrane proteins. marinbio.com

Overcoming Drug Resistance: PROTACs offer a promising strategy to overcome drug resistance mechanisms that can develop with traditional inhibitors. researchgate.net

Applications Beyond Cancer: While much of the initial focus has been on oncology, the therapeutic potential of PROTACs is being explored for a wide range of diseases, including neurodegenerative disorders, immune diseases, and viral infections. nih.govmarinbio.com

Considerations for Chemical Space Exploration in Drug Design

PROTACs typically fall into the "beyond Rule of 5" (bRo5) chemical space due to their larger size and higher molecular weight compared to traditional small molecule drugs. mdpi.comacs.org This presents challenges for properties like cell permeability and oral bioavailability. acs.org

Characterizing the chemical space of PROTACs and their building blocks is essential for understanding their structure-activity relationships and optimizing their drug-like properties. nih.govmdpi.com Databases like PROTAC-DB are being developed to collect and analyze the physicochemical properties of a large number of PROTACs, their linkers, warheads, and E3 ligase ligands. researchgate.net This data can be used to develop predictive models for PROTAC permeability and other key properties, guiding the design of more effective and orally bioavailable degraders. mdpi.comresearchgate.net

Q & A

Q. How to structure a research proposal for this compound studies using the P-E/I-C-O framework?

  • Methodological Answer :
  • Population : Refractory myeloma patients or xenograft models.
  • Exposure/Intervention : Oral administration of 200–800 mg/day this compound.
  • Comparison : Placebo or non-PEGylated thalidomide.
  • Outcome : Paraprotein reduction ≥50%, progression-free survival.
  • Predefine "shell" tables for variables like dose, response rate, and adverse events .

Q. What criteria ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction conditions (e.g., pH, temperature) using ICH Q11 guidelines. Validate batch consistency via NMR purity (>98%) and HPLC retention time matching. Publish detailed spectra in supplementary materials, adhering to COPE standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.